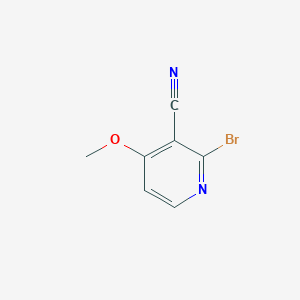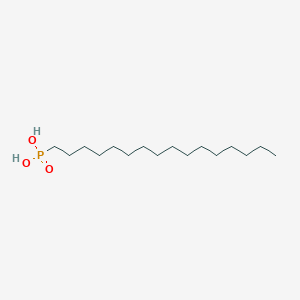
Cyclopentanecarboximidic acid, methyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanecarboximidic acid, methyl ester, hydrochloride is a chemical compound with the molecular formula C7H14ClNO. It is a derivative of cyclopentanecarboxylic acid, where the carboxylic acid group is converted into a carboximidic acid, and the esterification is done with methanol. The hydrochloride salt form enhances its solubility and stability, making it useful in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentanecarboximidic acid, methyl ester, hydrochloride typically involves the following steps:
Formation of Cyclopentanecarboximidic Acid: This can be achieved by reacting cyclopentanecarboxylic acid with an appropriate amine under dehydrating conditions.
Esterification: The carboximidic acid is then esterified using methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid.
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s solubility and stability
Industrial Production Methods
Industrial production methods often involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Cyclopentanecarboximidic acid, methyl ester, hydrochloride undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and methanol.
Reduction: The compound can be reduced to form primary amines or alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Reduction: Commonly achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or alcohols can be used under mild conditions.
Major Products
Hydrolysis: Cyclopentanecarboxylic acid and methanol.
Reduction: Cyclopentanemethylamine or cyclopentanol.
Substitution: Various substituted esters or amides depending on the nucleophile used.
Scientific Research Applications
Cyclopentanecarboximidic acid, methyl ester, hydrochloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of cyclic compounds and heterocycles.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential pharmacological properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of cyclopentanecarboximidic acid, methyl ester, hydrochloride involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboximidic acid, which can then interact with enzymes or receptors. The hydrochloride salt form ensures better solubility, facilitating its transport and interaction within biological systems .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid: The parent compound with a carboxylic acid group.
Cyclopentanemethylamine: A reduced form with an amine group.
Cyclopentanol: A reduced form with an alcohol group.
Uniqueness
Cyclopentanecarboximidic acid, methyl ester, hydrochloride is unique due to its combined ester and hydrochloride functionalities, which enhance its solubility and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .
Properties
IUPAC Name |
methyl cyclopentanecarboximidate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-9-7(8)6-4-2-3-5-6;/h6,8H,2-5H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEYJKYYCFVKSU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)C1CCCC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20552692 |
Source


|
| Record name | Methyl cyclopentanecarboximidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20552692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109152-86-5 |
Source


|
| Record name | Methyl cyclopentanecarboximidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20552692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl cyclopentanecarboximidate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-Acetyl-2-oxopropyl)thio]-N-cyclohexyl-1H-benzimidazole-1-carboxamide](/img/structure/B1340374.png)












